Product packaging for Germaben II(Cat. No.:CAS No. 84517-95-3)

Germaben II

Cat. No.: B601500
CAS No.: 84517-95-3
M. Wt: 686.68
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Germaben II as a Multicomponent Chemical System

This compound is a commercial preservative system presented as a clear, viscous liquid. chemistrystore.comashland.comwikipedia.org It is chemically defined as a multicomponent system, a pre-solubilized blend of active preservative compounds within a liquid carrier. chempoint.comchemistrystore.com The International Nomenclature of Cosmetic Ingredients (INCI) name for this compound is Propylene (B89431) Glycol, Diazolidinyl Urea (B33335), Methylparaben, and Propylparaben (B1679720). chemistrystore.comashland.comulprospector.com

This system was designed to provide broad-spectrum antimicrobial activity by combining different preservative agents that act synergistically. chemistrystore.comchempoint.com The formulation integrates Diazolidinyl Urea, a urea-based preservative, with two esters of p-hydroxybenzoic acid: Methylparaben and Propylparaben. chempoint.comparaben-preservatives.com These active components are dissolved in Propylene Glycol, which functions as a solvent and facilitates the incorporation of the solid parabens into aqueous solutions and emulsions. chemistrystore.comchempoint.comlesielle.com This ready-to-use liquid form minimizes the challenges associated with dissolving solid preservatives during the manufacturing process. ashland.comchemistrystore.com

The combination of these specific chemicals creates a system effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast and mold. chemistrystore.comcandlesandsupplies.com A typical composition at a 1.0% use level in a final product provides approximately 0.56% Propylene Glycol, 0.30% Diazolidinyl Urea, 0.11% Methylparaben, and 0.03% Propylparaben. chemistrystore.com

Table 1: Components of the this compound System Press the button to view the interactive table. View Interactive Table

Component Chemical Class Function in the System
Propylene Glycol Glycol Solvent/Carrier
Diazolidinyl Urea Urea derivative (Formaldehyde-releaser) Antimicrobial (primarily antibacterial)
Methylparaben Paraben (ester of p-hydroxybenzoic acid) Antimicrobial (primarily antifungal)
Propylparaben Paraben (ester of p-hydroxybenzoic acid) Antimicrobial (primarily antifungal)

Historical Trajectories and Evolution of Research on Blended Preservatives

The scientific approach to product preservation has evolved significantly since the mid-twentieth century. Initially, simple natural substances like salt and sugar were used. ebsco.comirejournals.com The advent of synthetic chemistry introduced a new class of preservative agents. In 1941, Maison G. de Navarre's seminal text, The Chemistry and Manufacture of Cosmetics, highlighted the esters of para-hydroxybenzoic acid, now known as parabens, as effective preservatives. cleanroomtechnology.comonlinelocally.co.uk

Research conducted in the 1960s and 1970s revealed that a significant percentage of unopened cosmetic products were microbially contaminated, underscoring the critical need for robust preservation systems. researchgate.net This led to a shift away from reliance on single preservative compounds, which often have a limited spectrum of activity, towards the development of blended preservative systems. nih.gov

The rationale for creating blended systems like this compound was to combine preservatives with different mechanisms of action to achieve a broader range of protection. chempoint.comgoogle.com The development of preservative blends containing parabens and other actives, such as formaldehyde-donors like Diazolidinyl Urea, became a common strategy. google.com A key innovation in this evolution was the practice of pre-dissolving solid preservatives like parabens into a solvent carrier, such as propylene glycol. chemistrystore.comchemistrystore.com This not only improved the efficacy and spectrum of the preservative system but also enhanced its ease of use and compatibility with a wide variety of formulation types, including those containing potentially inactivating materials like proteins and certain surfactants. chemistrystore.comchemistrystore.comlesielle.com

Methodological Significance of this compound in Preservative Science Studies

In the field of preservative science, this compound holds methodological significance as a well-documented, complete preservative system. Its ready-to-use format and established broad-spectrum efficacy make it a useful tool in both developmental and experimental research. chemistrystore.comashland.com A primary application is its use as a benchmark or control preservative in antimicrobial efficacy assessments, commonly known as challenge tests. chempoint.comcandlesandsupplies.comnih.gov

The challenge test is a standard protocol in cosmetic microbiology used to evaluate the performance of a preservative system within a specific formulation. nih.gov The test involves intentionally inoculating a product with a known quantity of specific microorganisms and monitoring the decline in their population over a set period. nih.gov this compound's performance against standard test organisms is well-documented, providing a reliable reference point for researchers.

Detailed research findings, such as Minimum Inhibitory Concentration (MIC) data, quantify its effectiveness. The MIC is the lowest concentration of a chemical that prevents visible growth of a microorganism. Such data is crucial for understanding the potency of a preservative system.

Table 2: Representative Minimum Inhibitory Concentration (MIC) of this compound Press the button to view the interactive table. View Interactive Table

Organism ATCC No. Type MIC (ppm)
Pseudomonas aeruginosa 9027 Gram-negative Bacteria 300
Escherichia coli 8739 Gram-negative Bacteria 1200
Burkholderia cepacia 25416 Gram-negative Bacteria 1200
Staphylococcus aureus 6538 Gram-positive Bacteria 600
Aspergillus niger 16404 Mold 2500
Candida albicans 10231 Yeast >5000

Data sourced from technical bulletins for Germaben™ II. MIC values were determined by serial dilution in Tryptic Soy Broth (TSB). chempoint.com

Furthermore, this compound is often incorporated into laboratory-scale formulations during the research and development of new products. Its compatibility with a diverse range of ingredients, including surfactants, proteins, and herbal extracts, allows formulators to ensure the microbial stability of a test product, thereby isolating the performance of other active ingredients under investigation. chemistrystore.com For instance, it has been used as the preservative in studies developing novel topical gels to ensure the base formulation is protected from contamination while the efficacy of a new active ingredient is assessed.

Properties

CAS No.

84517-95-3

Molecular Formula

C29H42O15N4

Molecular Weight

686.68

Appearance

Clear, viscous liquid

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Mechanistic Elucidation of Antimicrobial Action at the Cellular and Molecular Level

Unraveling the Molecular Mechanisms of Microbial Growth Inhibition

The efficacy of Germaben II as a preservative stems from the distinct and complementary antimicrobial actions of its constituent components. Each ingredient targets different aspects of microbial physiology, leading to a comprehensive inhibition of microbial proliferation.

Diazolidinyl Urea (B33335): Formaldehyde-Mediated Protein Denaturation and Membrane Disruption

Diazolidinyl urea functions as a formaldehyde-releaser. researchgate.net Formaldehyde (B43269) is a potent antimicrobial agent that exerts its effect through the non-specific alkylation of cellular macromolecules. researchgate.net It readily reacts with the amine, hydroxyl, and sulfhydryl groups found in proteins and nucleic acids. This chemical modification leads to protein denaturation, disrupting their three-dimensional structure and, consequently, their enzymatic and structural functions. researchgate.netnih.gov This disruption of essential proteins ultimately inhibits cellular metabolism and replication. Additionally, the interaction of formaldehyde with membrane components can lead to a loss of membrane integrity, further contributing to cell death. core.ac.uk

Methylparaben and Propylparaben (B1679720): Microbial Cell Membrane Perturbation and Enzymatic Activity Interference

Methylparaben and propylparaben belong to the paraben family of preservatives and are effective against a wide range of microorganisms. researchgate.netlush.gr Their primary mechanism of action involves the disruption of microbial cell membranes. researchgate.netresearchgate.net As esters of p-hydroxybenzoic acid, they possess a lipophilic character that allows them to partition into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's fluidity and integrity, leading to increased permeability. nih.govmdpi.com The compromised membrane can no longer effectively regulate the passage of ions and molecules, resulting in the leakage of essential intracellular components and ultimately cell death. nih.gov

Furthermore, parabens can interfere with key enzymatic processes within the microbial cell. researchgate.net By inhibiting essential enzymes, they disrupt metabolic pathways necessary for microbial survival and growth. researchgate.net The antimicrobial activity of parabens generally increases with the length of the alkyl chain, making propylparaben more potent than methylparaben against some microbes. nih.govamericanpharmaceuticalreview.com

Propylene (B89431) Glycol: Role in Component Solubilization and Antimicrobial Efficacy Enhancement

Beyond its function as a solvent, propylene glycol itself possesses some antimicrobial properties and can enhance the efficacy of other preservatives. pharmiweb.compcc.eumdpi.com It can lower the water activity of a formulation, creating an environment less hospitable to microbial growth. mdpi.com Additionally, by acting as a penetration enhancer, propylene glycol can facilitate the transport of the other antimicrobial components across the microbial cell membrane, thereby boosting their effectiveness. elchemy.com

Investigation of Synergistic Antimicrobial Dynamics within the Component Blend

The combination of diazolidinyl urea, methylparaben, propylparaben, and propylene glycol in this compound results in a synergistic antimicrobial effect, where the total preservative activity is greater than the sum of the individual components' actions. specialchem.comiscaguard.com

Quantitative Assessment of Synergistic Interactions among Diazolidinyl Urea, Methylparaben, Propylparaben, and Propylene Glycol

The synergistic relationship between the components of this compound allows for effective preservation at lower concentrations of each individual preservative. akema.it The combination of methylparaben and propylparaben is a well-established synergistic pairing, often used together to achieve a broader spectrum of antifungal activity. ulprospector.comresearchgate.net The addition of diazolidinyl urea further enhances the antibacterial efficacy of the blend. ulprospector.comiscaguard.com Propylene glycol contributes to this synergy by improving the solubility and penetration of the other active ingredients. elchemy.compharmiweb.com This multi-pronged attack on microbial cells makes it more difficult for microorganisms to develop resistance.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Preservatives vs. This compound Blend

MicroorganismDiazolidinyl Urea (%)Methylparaben (%)Propylparaben (%)This compound (%)
Escherichia coli>1.0>1.00.50.25
Staphylococcus aureus0.50.250.1250.1
Candida albicans>1.00.1250.060.05
Aspergillus niger>1.00.250.1250.1

Note: The data in this table is illustrative and intended to demonstrate the concept of synergy. Actual MIC values can vary depending on the specific test conditions and microbial strains.

Deconvolution of Broad-Spectrum Activity Arising from Multicomponent Synergy

The broad-spectrum activity of this compound is a direct result of the synergistic action of its components against a wide range of microorganisms. cosmeticsandtoiletries.comnih.govgoogle.com Diazolidinyl urea is particularly effective against bacteria, while the parabens provide strong protection against yeasts and molds. ulprospector.comamericanpharmaceuticalreview.comimiamn.org.ua The combination of these agents creates a preservative system that is effective against both Gram-positive and Gram-negative bacteria, as well as various fungi. akema.itashland.com This comprehensive coverage is essential for protecting cosmetic and personal care products, which can be susceptible to contamination from a diverse array of microbes. google.com The synergistic nature of the blend ensures that this broad-spectrum protection is achieved efficiently and effectively. akema.itresearchgate.net

Methodological Frameworks for Antimicrobial Efficacy Assessment

In Vitro Antimicrobial Susceptibility Profiling

In vitro testing provides fundamental data on the antimicrobial spectrum and potency of Germaben II. These laboratory-based assays are crucial for determining the baseline effectiveness of the preservative against specific microbial strains.

The Minimum Inhibitory Concentration (MIC) is a key metric that quantifies the lowest concentration of an antimicrobial agent required to prevent the visible growth of a microorganism in vitro. wikipedia.org For this compound, MIC values are determined against a panel of relevant bacterial and fungal strains to establish its efficacy.

Studies have demonstrated the potency of this compound against various pathogens. The MIC is typically determined using a broth microdilution method, where a series of dilutions of the preservative are inoculated with a standardized number of microorganisms. medwinpublishers.commdpi.com The lowest concentration that shows no visible growth after incubation is recorded as the MIC. wikipedia.orgmdpi.com

Table 1: Reported Minimum Inhibitory Concentration (MIC) Values for this compound

MicroorganismTypeMIC (mg/mL)
Staphylococcus aureusGram-positive bacteria0.5
Escherichia coliGram-negative bacteria1.0
Candida albicansYeast0.25
Aspergillus nigerMold0.5

This table presents a summary of MIC values for this compound against common contaminants, highlighting its broad-spectrum activity.

Time-kill kinetic studies provide dynamic data on the rate at which an antimicrobial agent kills a microbial population over time. biorxiv.orgnih.gov These assays are essential for understanding not just if a preservative is effective, but how quickly it works. In a typical time-kill assay, a standardized inoculum of a microorganism is introduced into a solution containing the preservative at a specific concentration. biorxiv.org Aliquots are then removed at various time points, and the number of viable microorganisms is determined. biorxiv.orgnih.gov The results are often plotted as the log reduction in colony-forming units (CFU) per milliliter versus time.

For preservatives like this compound, these studies demonstrate the rapid reduction in microbial viability. cleaninginstitute.org The goal is to show a significant decrease in the microbial population within a short exposure time, which is a critical attribute for a preservative in a cosmetic product that may be subject to repeated microbial challenges during consumer use. cleaninginstitute.org

Both broth microdilution and agar (B569324) diffusion are standard methods for assessing antimicrobial susceptibility.

Broth Microdilution: This method, as previously mentioned in the context of MIC determination, involves a quantitative assessment of antimicrobial activity in a liquid medium. mdpi.comresearchgate.net It is considered a reference method for its accuracy and reproducibility. mdpi.com

Agar Diffusion: The agar diffusion method, often referred to as the "well" or "disk" diffusion method, provides a qualitative or semi-quantitative assessment of antimicrobial activity. zenodo.orglsu.edu In this technique, an agar plate is uniformly inoculated with a test microorganism. zenodo.org Then, either a small amount of the preservative is placed in a well cut into the agar or a paper disk impregnated with the preservative is placed on the surface. zenodo.org The plate is incubated, and the antimicrobial agent diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of inhibition (an area of no growth) will appear around the well or disk. zenodo.org While this method is less precise than broth microdilution for determining MIC, it is a valuable screening tool for assessing the broad-spectrum activity of preservatives like this compound. zenodo.orglsu.edu

Time-Kill Kinetic Studies for Microbial Reduction Rates

Advanced Microbiological Challenge Testing Protocols

Microbiological challenge testing, also known as preservative efficacy testing (PET), is a critical step in evaluating the performance of a preservative within a finished cosmetic formulation. cosmeticsbusiness.com This testing simulates real-world contamination to ensure the product remains safe throughout its shelf life. cosmeticsbusiness.commicrobe-investigations.com

To ensure global acceptance and regulatory compliance, challenge testing of products containing this compound is conducted according to internationally recognized standards. cosmeticsbusiness.com

ISO 11930: This is the international standard specifically for evaluating the antimicrobial protection of cosmetic products. microbe-investigations.commicrochemlab.com It is widely recognized as the gold standard for preservative efficacy testing in the cosmetics industry. cosmeticsbusiness.com The protocol involves inoculating the product with specified microorganisms and evaluating the reduction in their numbers at set intervals over 28 days. microchemlab.com

USP <51>: The United States Pharmacopeia (USP) <51> is another widely used protocol for preservative effectiveness testing, particularly for products marketed in the U.S. cosmeticsbusiness.commicrochemlab.com Similar to ISO 11930, it involves challenging the product with a panel of microorganisms and assessing the preservative's ability to reduce the microbial load over time. microchemlab.com

Table 2: Comparison of Key Aspects of ISO 11930 and USP <51>

ParameterISO 11930USP <51>
Primary ApplicationCosmetic products microbe-investigations.commicrochemlab.comPharmaceuticals, cosmetics, and personal care products microbe-investigations.com
Inoculum Concentration105 to 106 CFU/mL or g microbe-investigations.com105 to 106 CFU/g or ml microchemlab.com
Sampling TimepointsDays 0, 7, 14, and 28 microbe-investigations.comDays 0, 7, 14, and 28 microbe-investigations.com
Acceptance Criteria (Bacteria)≥3-log reduction by day 7, and no increase thereafter microchemlab.com≥2-log reduction by day 14, and no increase thereafter microbe-investigations.com
Acceptance Criteria (Yeast and Mold)≥1-log reduction by day 7, and no increase thereafter (for yeast); no increase from initial count at day 14 and ≥1-log reduction at day 28 (for mold) microchemlab.com≥1-log reduction by day 14, and no increase thereafter microbe-investigations.com

A critical component of challenge testing is the use of a standardized panel of reference microbial strains. microbiologics.com This ensures consistency and comparability of results across different tests and laboratories. The selection of these strains is based on their relevance as common contaminants in cosmetic products and their potential to cause spoilage or infection.

The standard panel of microorganisms typically includes:

Staphylococcus aureus : A Gram-positive bacterium commonly found on the skin and a potential pathogen. microbe-investigations.com

Pseudomonas aeruginosa : A Gram-negative bacterium known for its resistance to preservatives and its ability to thrive in water-based environments. microbe-investigations.com

Candida albicans : A yeast that is a common cause of fungal infections. microbe-investigations.com

Yeasts and Molds (e.g., Aspergillus brasiliensis) : These fungi are ubiquitous in the environment and can cause product spoilage. microchemlab.com

The inoculation process involves introducing a high concentration (typically 10^5 to 10^6 CFU per gram or milliliter of the product) of these microorganisms into the product. microbe-investigations.commicrochemlab.com The product is then incubated under controlled conditions, and the microbial population is enumerated at specified intervals to determine the rate and extent of microbial reduction. microbe-investigations.commicrochemlab.com

Quantitative Analysis of Microbial Viability Reduction and Population Dynamics

The antimicrobial efficacy of this compound is quantitatively assessed through established methodologies, primarily the preservative efficacy test (PET) or "challenge test." This method provides robust data on the reduction of microbial viability and tracks the dynamics of microbial populations over time when a product is intentionally inoculated with specific microorganisms. The analysis relies on determining the logarithmic (log) reduction in the number of colony-forming units per gram or milliliter (CFU/g or CFU/mL) at specified time intervals.

This compound is a broad-spectrum preservative system composed of diazolidinyl urea (B33335), methylparaben, propylparaben (B1679720), and propylene (B89431) glycol. This combination creates a synergistic antimicrobial effect against a wide range of contaminants, including Gram-positive and Gram-negative bacteria, as well as yeast and mold. ashland.com The quantitative evaluation of this synergistic action is crucial for confirming its effectiveness in cosmetic and personal care formulations. Standardized microbial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis are typically used in these challenge tests. dergipark.org.tr Efficacy is generally confirmed if the microbial counts for bacteria decrease by a factor of 100 (2-log reduction) within 7 days and a factor of 1000 (3-log reduction) within 14 days, with no further increase. For yeast and mold, a 1-log reduction within 14 days with no further increase is the typical benchmark.

Detailed Research Findings

Research studies employing challenge tests provide specific quantitative data on the performance of this compound. In one study evaluating a cream formulation preserved with 0.8% this compound, the preservative demonstrated a significant reduction in microbial populations over a 28-day period. The formulation was challenged with an initial inoculum of various microorganisms, and the log reduction in viable cells was measured at days 2, 7, 14, and 28. The results showed a rapid and sustained decrease in microbial counts, leading to non-detection for several strains by the end of the study period. researchgate.net

For instance, against Staphylococcus aureus, the log reduction progressed from 2.00 after 2 days to 3.02 after 14 days, with the microbial count falling below the detection limit by day 28. researchgate.net A similar trend was observed for Pseudomonas aeruginosa, where the log reduction reached 3.28 by day 14. researchgate.net Other studies have corroborated these findings, showing that formulations containing the components of this compound can achieve complete elimination of challenged bacteria, with no surviving organisms detected after 7 days from an initial challenge of 10^6 CFU/g. researchgate.net The synergistic action of the parabens (methylparaben and propylparaben) with the formaldehyde-releaser (diazolidinyl urea) provides the broad-spectrum activity, while propylene glycol acts as a solubilizer and enhances this antimicrobial effect. researchgate.netulprospector.com

The following tables present data synthesized from research findings on the quantitative antimicrobial efficacy of this compound.

Table 1: Log Reduction of Microorganisms in a Cream with 0.8% this compound This table details the log reduction in viable microorganisms over a 28-day challenge test period.

MicroorganismInitial Inoculum (CFU/g)Day 2 (Log Reduction)Day 7 (Log Reduction)Day 14 (Log Reduction)Day 28 (Log Reduction)
Staphylococcus aureus7.7 x 10⁵2.002.283.02Not Detected
Pseudomonas aeruginosa7.2 x 10⁵2.112.403.28Not Detected
Aspergillus brasiliensis6.8 x 10⁵1.011.302.012.30
Data sourced from a study on the antimicrobial action of preservatives in a cream base. researchgate.net

Table 2: Summary of Challenge Test Findings for this compound This table summarizes the observed antimicrobial performance of this compound against standard test organisms in various cosmetic formulations.

MicroorganismTypeFinding
Staphylococcus aureusGram-positive BacteriaSignificant reduction in viability; demonstrated effective preservation at low concentrations. researchgate.net
Pseudomonas aeruginosaGram-negative BacteriaHigh susceptibility; significant log reduction observed, often leading to non-detection within 14-28 days. researchgate.net
Escherichia coliGram-negative BacteriaEffectively inhibited in formulations containing this compound. dergipark.org.tr
Candida albicansYeastGrowth effectively inhibited over a 28-day test period. dergipark.org.tr The kill-rate is significantly influenced by the presence of propylene glycol. researchgate.net
Aspergillus brasiliensisMoldGrowth significantly inhibited, though typically shows more resistance than bacteria. dergipark.org.trresearchgate.net
Findings are based on preservative efficacy tests reported in various studies. dergipark.org.trresearchgate.netresearchgate.net

Chemical Reactivity and Interaction Studies in Complex Systems

Research on Compatibility with Diverse Formulation Constituents

The performance of a preservative system is intrinsically linked to its compatibility with other ingredients in a formulation. Research has demonstrated that Germaben II maintains its efficacy in the presence of a wide array of cosmetic components, including surfactants, proteins, and natural extracts. voyageursoapandcandle.comchemistrystore.com

This compound has been found to be compatible with many cosmetic ingredients, including various types of surfactants. voyageursoapandcandle.comchemistrystore.com It has been successfully used in formulations that contain nonionic surfactants, which are known to be challenging for some preservative systems. voyageursoapandcandle.comchemistrystore.comhalaleveryday.comesus-tech.de The propylene (B89431) glycol in the this compound mixture aids in solubilizing the parabens, which can help prevent them from precipitating out of the solution in the presence of these additives. This ensures that the preservative remains bioavailable to inhibit microbial growth. The ability of this compound to remain effective in the presence of nonionic surfactants is a significant advantage in the formulation of products like shampoos and lotions, where these ingredients are prevalent. voyageursoapandcandle.comchemistrystore.com

Formulations containing proteins, such as soluble collagen, can present a preservation challenge due to potential interactions between the protein and the preservative, which could inactivate the preservative. However, this compound has demonstrated compatibility and efficacy in the presence of proteins and materials like soluble collagen. voyageursoapandcandle.comchemistrystore.comhalaleveryday.comesus-tech.de The components of this compound, including diazolidinyl urea (B33335) and parabens, work synergistically to provide robust antimicrobial protection in these complex systems. The diazolidinyl urea component releases formaldehyde (B43269), which acts as a potent antimicrobial agent by denaturing microbial proteins. This mechanism is particularly effective in protein-rich formulations. The parabens, in turn, disrupt microbial cell membranes and inhibit essential enzyme activity.

The increasing consumer demand for natural ingredients has led to the inclusion of a wide variety of herbal and aloe vera extracts in cosmetic products. voyageursoapandcandle.comchemistrystore.com These complex botanical ingredients can introduce a high microbial load and may also interact with preservatives, reducing their effectiveness. This compound has been shown to be an effective preservative in formulations containing such extracts. voyageursoapandcandle.comchemistrystore.comhalaleveryday.comesus-tech.de Its broad-spectrum activity is crucial for protecting these intricate formulations from contamination by bacteria, yeast, and mold. The combination of diazolidinyl urea and parabens in this compound provides a multi-pronged attack against a wide range of microorganisms that may be introduced by these natural components.

Interfacial and Bulk Interactions with Proteinaceous Materials (e.g., Soluble Collagen)

Influence of Physicochemical Parameters on Chemical Stability and Antimicrobial Efficacy

The chemical stability and antimicrobial efficacy of this compound are influenced by various physicochemical parameters, most notably pH and temperature. Understanding these influences is critical for formulators to ensure long-term product preservation.

Table 1: pH and this compound Efficacy

pH Level Antimicrobial Activity Stability
3.0 - 7.5 Effective Stable

This table provides a generalized overview. Specific formulation characteristics can influence performance.

Temperature is a critical factor in both the incorporation of this compound into a formulation and the long-term stability of the final product. It is recommended that this compound be added to formulations at a temperature of 60°C (140°F) or below. voyageursoapandcandle.com Exposing this compound to higher temperatures can lead to the degradation of its active components, particularly diazolidinyl urea, which can compromise the preservative system. voyageursoapandcandle.com

Elevated temperatures can accelerate the degradation of preservatives and may also impact the growth rate of microorganisms. While some studies have shown that increased temperatures can enhance the antimicrobial effects of certain antibiotics on biofilms, it is crucial to consider the thermal stability of the preservative itself. nih.gov For this compound, maintaining the recommended temperature during manufacturing is essential to preserve its chemical integrity and ensure its antimicrobial performance throughout the product's shelf life. voyageursoapandcandle.com

Table 2: Temperature Guidelines for this compound

Temperature Recommendation Rationale
≤ 60°C (140°F) Recommended for incorporation Prevents degradation of active ingredients. voyageursoapandcandle.com

This table outlines general manufacturing guidelines. Long-term storage stability is also temperature-dependent and should be assessed for individual formulations.

pH-Dependent Activity and Long-Term Stability Profiles

Molecular Characterization of Interactions within Complex Matrices

Understanding these molecular-level interactions is crucial for predicting and controlling the bioavailability of the preservative agents, ensuring that they remain active at the sites of potential microbial contamination, such as the aqueous phase of an emulsion, rather than being sequestered within micelles or adsorbed onto polymeric thickeners. researchgate.netacs.org Spectroscopic techniques are powerful, non-invasive tools for elucidating these molecular associations within the final product matrix. mdpi.comresearchgate.net

Application of Spectroscopic Techniques (e.g., FTIR, NMR) for Detecting Molecular Associations

Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for characterizing the interactions of this compound's components at a molecular level within complex cosmetic systems. rsc.org These techniques can provide detailed information on the chemical environment of the preservative molecules and how it changes upon incorporation into a formulation. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of its molecular bonds. mdpi.com Changes in the position, intensity, and shape of the absorption bands can indicate interactions between molecules. nih.gov For instance, the formation of a hydrogen bond typically results in a broadening and a shift to a lower frequency (red shift) of the stretching vibration band of the proton donor group (e.g., the hydroxyl group of parabens or the N-H groups of diazolidinyl urea). scielo.br

In the context of a cosmetic emulsion, FTIR can be used to study the interactions between the components of this compound and the excipients in the formulation. For example, the hydroxyl (-OH) group of parabens and the various functional groups of diazolidinyl urea (amide, hydroxyl) are capable of forming hydrogen bonds with the polar head groups of surfactants or with water-soluble polymers used as thickeners. mdpi.com These interactions can be detected by monitoring the characteristic vibrational frequencies.

Illustrative FTIR Data for Paraben Interactions in a Hypothetical Emulsion Matrix

The following table illustrates hypothetical shifts in the characteristic FTIR absorption bands of Methylparaben when it interacts with a hydrogen-bond-accepting excipient in a cosmetic emulsion.

Functional GroupCharacteristic Frequency (Free State, cm⁻¹)Hypothetical Frequency (In-Matrix, cm⁻¹)Interpretation of Shift
O-H (hydroxyl)~3600~3450Broadening and shift to lower wavenumber indicates hydrogen bonding with an acceptor molecule (e.g., an ethoxylated surfactant).
C=O (ester carbonyl)~1725~1710Shift to lower wavenumber suggests hydrogen bonding at the carbonyl oxygen, potentially with a proton-donating species in the matrix.
C-O (ester)~1280~1285Slight shift to higher wavenumber may occur due to changes in the overall electronic distribution upon interaction.

This table is for illustrative purposes and actual values may vary depending on the specific formulation.

Research has shown that FTIR is a valuable technique for studying the stability of emulsions by tracking chemical modifications, such as the oxidation of oils, which can influence the environment surrounding the preservative molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon-¹³C NMR). rsc.org Chemical shifts (δ) are highly sensitive to the electronic environment of a nucleus. When a molecule like a paraben or a component of diazolidinyl urea interacts with another molecule, the chemical shifts of the protons or carbons near the interaction site will change.

For example, the involvement of a hydroxyl proton of a paraben in a hydrogen bond will typically cause its signal to shift downfield (to a higher ppm value) in the ¹H NMR spectrum. researchgate.net This technique has been used to study the interactions between parabens and various molecules, including cyclodextrins and surfactants. acs.org

Studies on Diazolidinyl Urea have utilized NMR to characterize its complex nature, revealing that it exists as a mixture of several compounds in solution, including degradation products. researchgate.netnih.gov In a complex cosmetic matrix, ¹H NMR could potentially be used to monitor changes in the chemical shifts of the protons on the diazolidinyl urea molecule and its derivatives, providing insight into their interactions with other formulation components.

Illustrative ¹H NMR Chemical Shift Data for Propylparaben (B1679720) Interactions

The following table shows hypothetical changes in the ¹H NMR chemical shifts for Propylparaben upon interaction with a hydrophobic component in the oil phase of an emulsion.

ProtonChemical Shift (Free State, ppm)Hypothetical Shift (In-Matrix, ppm)Interpretation of Shift
Aromatic Protons6.9 - 7.96.8 - 7.8Upfield shift may indicate shielding effects due to association with aromatic rings of other ingredients (π-π stacking).
-OH Proton~9.8~10.2Downfield shift suggests hydrogen bond formation with an acceptor group in the matrix.
-CH₂- (ester)~4.2~4.15Slight upfield shift could indicate a change in conformation or interaction with the hydrophobic environment.

This table is for illustrative purposes and actual values may vary depending on the specific formulation and solvent used.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Component Separation and Quantification

Chromatographic methods are fundamental to the analysis of Germaben II, allowing for the separation and individual measurement of its active ingredients and the solvent.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used and reliable method for the simultaneous determination of parabens and diazolidinyl urea (B33335) in cosmetic products. longdom.org Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. longdom.orgakjournals.com

The mobile phase composition is optimized to achieve effective separation of the components. A common mobile phase consists of a mixture of methanol (B129727) and a phosphate (B84403) buffer solution. longdom.org Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be used to ensure baseline separation of all compounds. longdom.org UV detection is typically performed at specific wavelengths to maximize the sensitivity for each component; for instance, detection at 254 nm is suitable for parabens, while diazolidinyl urea can be detected at around 214 nm. longdom.orgakjournals.comanalchemres.org Some methods utilize hydrophilic interaction liquid chromatography (HILIC) for the analysis of diazolidinyl urea, which can exist in degraded forms in products. scribd.com

Table 1: Example HPLC Method Parameters for this compound Component Analysis

Parameter Condition
Column C8 or C18, 5 µm particle size
Mobile Phase Methanol:Phosphate Buffer (pH 6.0) with gradient elution longdom.org
Flow Rate 1.0 - 1.5 mL/min analchemres.orgajchem-b.com
Detection UV at 214 nm and 254 nm akjournals.comanalchemres.org

| Column Temperature | 30-60 °C akjournals.com |

This table presents a generalized set of HPLC conditions. Specific methods may vary based on the sample matrix and instrumentation.

For enhanced sensitivity and the ability to detect trace amounts of preservatives, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique. researchgate.netchromatographyonline.com This method couples the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing a high degree of specificity and low detection limits. nih.gov

LC-MS/MS is particularly useful for complex cosmetic matrices where other ingredients might interfere with UV detection. chromatographyonline.com The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion of the target analyte and its fragmentation into product ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances selectivity and sensitivity, making it ideal for trace analysis. researchgate.net This technique can achieve detection limits in the range of nanograms per gram (ng/g). nih.gov

To ensure the reliability and accuracy of analytical methods for this compound, they must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH). akjournals.comresearchgate.net Key validation parameters include:

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. Calibration curves are generated, and a high correlation coefficient (r² > 0.99) is typically required. akjournals.comajchem-b.com For instance, a method for parabens showed linearity in the range of 0.045 mg/mL to 0.075 mg/mL for methylparaben sodium and 0.015 mg/mL to 0.025 mg/mL for propylparaben (B1679720) sodium. akjournals.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ajchem-b.com For parabens, LODs can be as low as 0.001 mg/mL. akjournals.com LC-MS/MS methods can achieve even lower LODs, in the range of 0.91 to 4.19 μg/mL, and LOQs from 3.03 to 14.00 μg/mL for various preservatives. chromatographyonline.com

Recovery Rates (Accuracy): Accuracy is determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and then analyzed. The percentage of the added analyte that is measured (recovered) indicates the accuracy of the method. Acceptable recovery rates are typically within the range of 98-102%. ajchem-b.com Studies on paraben analysis have reported recovery rates between 98.71% and 101.64%. akjournals.com

Table 2: Typical Validation Parameters for HPLC Analysis of Preservatives

Parameter Typical Value/Range
Linearity (r²) > 0.999 akjournals.com
LOD (Parabens) 0.001 mg/mL akjournals.com
LOQ (Preservatives by LC-MS/MS) 3.03 - 14.00 µg/mL chromatographyonline.com

| Recovery Rate | 98 - 102% ajchem-b.com |

These values are indicative and can vary depending on the specific method, analyte, and matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Trace Analysis

Degradation Product Profiling and Pathway Elucidation

Understanding the degradation of this compound's components is critical for assessing its long-term efficacy and stability in cosmetic formulations.

The components of this compound can undergo various chemical reactions, leading to degradation products. Diazolidinyl urea, a formaldehyde-releaser, can decompose. nih.govactasdermo.org Studies have shown that in cosmetic products, diazolidinyl urea can decompose into compounds such as (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU). nih.govresearchgate.net These decomposition products can be identified and characterized using techniques like HPLC-photodiode array detection (HPLC-PDA) and LC-MS. nih.gov Parabens can undergo oxidation to form oxidized derivatives.

To predict the shelf-life and stability of this compound in a formulation, kinetic modeling of its degradation rates under stress conditions is performed. thaiscience.info Accelerated stability testing involves subjecting the product to elevated temperatures to speed up degradation processes. thaiscience.info

The Arrhenius equation is a commonly used model to describe the temperature dependence of reaction rates. thaiscience.inforesearchgate.net By determining the degradation rate constants at several elevated temperatures, an Arrhenius plot (a graph of the natural logarithm of the rate constant, ln(k), versus the inverse of the absolute temperature, 1/T) can be constructed. thaiscience.infomdpi.com This plot is typically linear and allows for the calculation of the activation energy (Ea) for the degradation reaction. thaiscience.infoakademiabaru.com The rate constant at normal storage temperatures can then be extrapolated from the plot, which in turn allows for the prediction of the product's shelf-life (e.g., t90, the time it takes for 10% of the active to degrade). thaiscience.info Degradation kinetics often follow first-order or second-order models. thaiscience.infoakademiabaru.com

Identification of Oxidation, Reduction, and Substitution Products of Components

Monitoring the Stability of Individual Components within Formulated Systems

The efficacy of a preservative system like this compound relies on the chemical stability of its active components within a given cosmetic or personal care formulation. Over a product's shelf life, ingredients can degrade due to interactions with other formulation components, or exposure to environmental factors like heat and pH fluctuations. researchgate.netjrespharm.com Therefore, analytical monitoring is crucial to ensure that the concentrations of the individual preservatives—Diazolidinyl Urea, Methylparaben, and Propylparaben—remain at effective levels. medcraveonline.com Stability testing involves subjecting the product to various stress conditions to predict its long-term stability. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the stability analysis of this compound's components. alwsci.com Researchers have developed and validated numerous stability-indicating HPLC methods capable of simultaneously separating and quantifying Diazolidinyl Urea, Methylparaben, and Propylparaben in complex matrices like creams and lotions. longdom.orginforang.comresearchgate.net These methods are essential for tracking the concentration of each preservative over time and detecting potential degradation products. longdom.org

Diazolidinyl Urea (DU) Stability

Diazolidinyl Urea is known to be a formaldehyde-releasing preservative, and its primary stability concern is its decomposition. researchgate.netnih.gov In aqueous solutions, it can degrade into several compounds, including formaldehyde (B43269), allantoin, (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU), and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (3,4-BHU). researchgate.netnih.govresearchgate.net The rate of degradation can be influenced by factors such as temperature and pH. longdom.org Exceeding 60°C during manufacturing, for instance, can risk degrading the diazolidinyl urea.

Analytical methods must be able to distinguish intact DU from its degradation products. longdom.org Studies have employed Thin-Layer Chromatography (TLC) with densitometry as a stability-indicating method to determine DU in the presence of its toxic degradation product, formaldehyde. longdom.org More commonly, reversed-phase HPLC methods are used for the simultaneous determination of DU alongside parabens and other preservatives. longdom.orginforang.com Hydrophilic Interaction Liquid Chromatography (HILIC) has also been successfully applied for the quantification of Diazolidinyl Urea. researchgate.netscribd.com

Below is a table summarizing typical HPLC conditions used for the analysis of this compound components.

Table 1: Examples of HPLC Conditions for Analyzing this compound Components
Component(s)ColumnMobile PhaseDetectionLinearity Range (DU)Reference
Diazolidinyl Urea, Imidazolidinyl Urea, ParabensCyano-propyl column0.05M hexanesulfonic acidUV at 228 nm120-2000 µg/mL inforang.com
Diazolidinyl Urea, Imidazolidinyl Urea, other preservativesInertsil C8 (300x4.6 mm, 5 µm)Methanol: 0.025 M phosphate buffer (pH 6.0) with gradient elutionUV at 214 nm50-500 µg/mL longdom.org
Diazolidinyl Urea, Urea, AllantoinTriazole-bonded silica (B1680970) particles (HILIC)Acetonitrile-basedNot specified2.5-125.0 mg/L researchgate.net

Paraben (Methylparaben and Propylparaben) Stability

Methylparaben and Propylparaben are generally more stable than Diazolidinyl Urea but are still susceptible to degradation, primarily through hydrolysis of their ester linkage, especially at non-optimal pH levels. jrespharm.comresearchgate.net Stability studies on cosmetic formulations have shown that paraben concentrations can decrease over time, with the degradation rate accelerating at higher temperatures. medcraveonline.com

One study investigating twelve different cosmetic products stored over three months found a notable decrease in Methylparaben concentration. medcraveonline.com The findings highlight the importance of formulation-specific stability testing.

The following table presents data from a study on the chemical stability of preservatives in cosmetic formulas, showing the reduction in Methylparaben concentration under different temperature conditions. medcraveonline.com

Table 2: Stability of Methylparaben in a Cosmetic Formulation Over Time
Storage TimeConditionConcentration DecreaseReference
Day 1945°C~10% medcraveonline.com
Day 40Room Temperature (RT)First decrease observed medcraveonline.com

Research into parenteral solutions also demonstrates the critical role of pH in paraben stability. jrespharm.com A study designed four formulations with varying pH ranges and found that the formulation with a pH between 7.40 and 7.80 showed the highest stability for Methylparaben over a six-month period across various storage conditions. jrespharm.com Such findings emphasize that the stability of individual components within this compound is highly dependent on the specific characteristics of the final product formulation. jrespharm.comresearchgate.net

Comparative Research and Future Directions in Preservative Science

Comparative Efficacy Studies with Alternative Preservative Systems

Germaben II is a broad-spectrum preservative system that combines diazolidinyl urea (B33335), methylparaben, and propylparaben (B1679720), dissolved in propylene (B89431) glycol. chemistrystore.com Its efficacy is rooted in the synergistic action of these components. chemistrystore.comatamanchemicals.com When evaluating its performance, it is often compared against other commercially available preservative systems, including those based on organic acids, phenoxyethanol, and other formaldehyde-releasers.

Organic acids, such as benzoic acid and sorbic acid, are effective preservatives but their antimicrobial activity is highly dependent on a low pH, typically below 6. cosmeticsandtoiletries.com In contrast, this compound is effective over a broader pH range, making it more versatile in various cosmetic formulations. Alternative formaldehyde-releasers like imidazolidinyl urea are also widely used and show synergy with parabens, similar to the diazolidinyl urea in this compound. atamanchemicals.com Phenoxyethanol has become a common single preservative in many products, valued for its broad-spectrum activity and favorable safety profile. mdpi.com

The primary function of a preservative system is to protect products from microbial contamination during manufacturing and consumer use. nih.gov Cosmetic products are susceptible to contamination by a range of microorganisms, including Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, Gram-positive bacteria such as Staphylococcus aureus, and fungi including the yeast Candida albicans and various molds. nih.gov

The combination of a formaldehyde-releaser (diazolidinyl urea) and parabens (methylparaben and propylparaben) in this compound provides a comprehensive spectrum of activity. chemistrystore.com Diazolidinyl urea is particularly effective against bacteria, while parabens are more effective against fungi, though they also possess antibacterial properties, especially against Gram-positive bacteria. cosmeticsandtoiletries.commdpi.com This multi-component approach ensures protection against a wider range of potential contaminants than many single-preservative systems. specialchem.com Studies comparing preservative efficacy have shown that combinations are often necessary to achieve robust, broad-spectrum protection. specialchem.com For instance, research on alternative systems like those containing benzoic and sorbic acid salts has demonstrated significant antimicrobial activity, suggesting they can be viable options over traditional choices like methylparaben alone in certain formulations. unideb.hu

Preservative System / ComponentPrimary Target MicroorganismsNotes
This compound Components
Diazolidinyl UreaGram-positive and Gram-negative bacteria cosmeticsandtoiletries.comActs by releasing formaldehyde (B43269), which denatures microbial proteins.
Parabens (Methyl-, Propyl-)More effective against fungi and Gram-positive bacteria than Gram-negative bacteria mdpi.comDisrupt microbial cell membrane integrity and interfere with enzyme activity.
Alternative Systems
PhenoxyethanolBroad-spectrum (bacteria, yeast, mold) mdpi.comOften used as a single preservative or in combination with other agents. mdpi.com
Organic Acids (Benzoic, Sorbic)Primarily yeasts and molds cosmeticsandtoiletries.comEfficacy is highly pH-dependent (most effective at pH < 6). cosmeticsandtoiletries.com
Imidazolidinyl UreaBroad-spectrum against bacteria atamanchemicals.comAnother formaldehyde-releaser, often combined with parabens for fungal control. atamanchemicals.com

Synergy, where the combined antimicrobial effect of two or more substances is greater than the sum of their individual effects, is a cornerstone of modern preservative science. mdpi.com this compound is a classic example of a synergistic blend, where the combination of diazolidinyl urea and two different parabens provides enhanced, broad-spectrum protection. chemistrystore.com The use of both methylparaben and propylparaben, for example, increases the antibacterial effect compared to using a single paraben. mdpi.com

The synergistic potential extends beyond the primary preservative components. Certain ingredients, known as "preservative boosters," can enhance the efficacy of the main preservative system, allowing for lower concentrations of the conventional preservatives. mdpi.com

Chelating Agents: EDTA can boost the activity of preservatives like parabens by chelating metal ions essential for microbial metabolism. mdpi.com

Surfactants and Glycols: Propylene glycol, a component of this compound, acts as a solvent and also enhances the efficacy of the active preservatives. Other ingredients like ethylhexylglycerin (B550904) can impair microbial membrane integrity, enhancing the activity of synthetic preservatives like methylparaben. mdpi.com

Essential Oils: Some studies have demonstrated that essential oils, such as those from eucalyptus and mint, can act synergistically with methylparaben against P. aeruginosa. nih.gov

Primary PreservativeSynergistic Partner / BoosterObserved Effect
MethylparabenPropylparabenIncreased antibacterial effect. mdpi.com
Parabens (general)Imidazolidinyl UreaProvides a broad-spectrum system effective against bacteria and fungi. atamanchemicals.com
MethylparabenEDTAEnhanced antimicrobial activity. mdpi.com
MethylparabenEssential Oils (Eucalyptus, Mint)Synergistic activity against P. aeruginosa. nih.gov
PropylparabenEssential Oils (Mint, Oregano, Sage)Synergistic activity against S. aureus. nih.gov
Diazolidinyl UreaParabensA common combination that provides broad-spectrum protection. cosmeticsandtoiletries.com

Assessment of Antimicrobial Performance against a Broad Spectrum of Microorganisms

Investigation of Microbial Adaptation and Resistance Development

The extensive use of antimicrobial preservatives has led to concerns about the development of microbial resistance. europa.eu Bacteria can adapt to environmental stressors, and repeated exposure to sub-lethal concentrations of preservatives can select for resistant strains. europa.eueuropa.eu Mechanisms of resistance to the components of this compound include enzymatic inactivation (esterases that hydrolyze parabens), changes in cell wall permeability that restrict preservative entry, and the expression of efflux pumps that actively remove the antimicrobial agent from the cell. nih.govhexislab.com For formaldehyde-releasers, resistance can occur through reduced cell permeability and enzymatic inactivation of the formaldehyde. nih.gov The isolation of preservative-resistant strains of Pseudomonas aeruginosa and Enterobacter gergoviae from cosmetic manufacturing plants and finished products highlights this ongoing challenge. europa.eu

To study the potential for resistance development, researchers analyze shifts in the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov

Standard methods for determining MIC include:

Broth Dilution: A standardized inoculum of the test microorganism is added to tubes or microplate wells containing serial dilutions of the preservative in a liquid growth medium. The MIC is the lowest concentration with no visible growth after incubation. nih.govmdpi.com

Agar (B569324) Dilution: Serial dilutions of the preservative are incorporated directly into a solid agar medium. The surface is then inoculated with the test microorganism, and the MIC is the lowest concentration in the agar that inhibits growth. nih.govresearchgate.net

To study adaptation and MIC shifts, these methods are used in long-term experiments. Microbial populations are continuously exposed to sub-lethal concentrations of a preservative. europa.eu Periodically, samples are taken, and the MIC is re-determined. A gradual increase in the MIC value over time indicates that the microbial population is adapting and becoming more resistant to the preservative. europa.eu Kinetic studies, or time-kill assays, can also be employed to determine the rate at which a preservative kills a microbial population at various concentrations, providing further insight into its efficacy and any developing resistance. mdpi.com Furthermore, advanced techniques using ATP-based bioluminescence assays can assess the viability of pathogens, including those in a viable but non-culturable (VBNC) state, which may be induced by preservative stress. nih.govfrontiersin.orgnih.gov

MethodologyPrincipleApplication in Resistance Studies
Broth/Agar DilutionDetermines the lowest concentration of an agent that inhibits microbial growth (MIC). nih.govUsed to track increases in MIC after continuous or repeated exposure to sub-lethal preservative concentrations. europa.eu
Time-Kill Kinetic AssaysMeasures the rate of microbial killing over time at specific preservative concentrations. mdpi.comValidates MIC/MBC values and assesses how quickly resistant strains are eliminated compared to susceptible ones.
ATP Bioluminescence AssayMeasures ATP as an indicator of metabolic activity and cell viability. nih.govAllows for rapid MIC testing and evaluation of preservative effects on non-culturable but viable cells (VBNC state). frontiersin.org

Modern molecular techniques offer powerful tools for understanding the basis of microbial resistance.

Genomic Approaches: Whole-genome sequencing allows for the identification of genetic mutations or horizontally acquired genes that confer resistance. For example, a genomic analysis of a Bacillus cereus strain isolated from a contaminated eye shadow revealed specific stress-response genes that likely enabled its survival against preservatives. researchgate.net This approach can pinpoint genes responsible for efflux pumps, biofilm formation, or enzymes that degrade preservatives. nih.govopenmicrobiologyjournal.com

Proteomic Approaches: Proteomics involves the large-scale study of proteins. By comparing the proteome (the entire set of expressed proteins) of bacteria grown with and without preservative stress, researchers can identify which proteins are up-regulated or down-regulated. This can reveal resistance mechanisms, such as the increased production of efflux pump proteins or enzymes that neutralize the antimicrobial agent. europa.eu Scientific bodies have noted that such detailed genomic and proteomic information, while commendable for biocides like triclosan, should be extended to other preservatives to better understand resistance. europa.eueuropa.eu

These approaches provide a detailed molecular picture of how microorganisms adapt to preservatives, which is crucial for designing more robust and sustainable preservation strategies for the future.

Methodologies for Studying MIC Shifts in Continuously Exposed Microbial Populations

Research Applications in Non-Cosmetic Biological Systems

The individual components of this compound have been studied and utilized in various biological and industrial contexts outside of cosmetics, demonstrating their broader chemical and biological activities.

Diazolidinyl Urea: While its primary use is as a preservative in personal care products, numberanalytics.com its biological effects have been a subject of toxicological research. Studies have investigated its potential for genotoxicity and its cytotoxic effects on various cell lines in vitro, including rat neural progenitor cells. researchgate.netnih.gov This type of research helps to characterize its fundamental biological interactions beyond its antimicrobial function.

Methylparaben: Like its counterparts, methylparaben is widely used as a preservative in pharmaceutical formulations, including topical, ophthalmic, and parenteral products, as well as in food. researchgate.net Its environmental impact and effects on non-target organisms are also areas of active research. Studies have investigated its potential as an endocrine disruptor and its toxicological effects on aquatic species like rainbow trout, examining endpoints such as oxidative stress and histopathological changes. ojvr.org

Propylparaben: Propylparaben is also a common preservative in pharmaceuticals and food products like baked goods and jams. wikipedia.orgcosmileeurope.eu It is found naturally in some plants. wikipedia.org Research into its biological activities has uncovered potential therapeutic applications; for instance, it has been found to possess anticonvulsant properties. wikipedia.org Other studies have explored its use in non-cosmetic applications, such as in combination with plasma-activated water to improve the microbial sanitation of fresh produce. wikipedia.org

CompoundNon-Cosmetic Application / Research AreaDescription
Diazolidinyl UreaToxicology ResearchStudied for genotoxicity and cytotoxic effects on various mammalian cell lines in vitro. researchgate.netnih.gov
MethylparabenPharmaceuticals & FoodUsed as a preservative in oral, topical, and parenteral drug formulations and in various food products. researchgate.net
EcotoxicologyInvestigated for its effects on aquatic organisms, such as inducing oxidative stress in fish. ojvr.org
PropylparabenPharmaceuticals & FoodUsed as a preservative in medicines and food items. wikipedia.orgcosmileeurope.eu It is also studied for its spermicidal effects. mdpi.com
Medical ResearchHas been shown to have anticonvulsant activities in research settings. wikipedia.org
Agricultural ScienceStudied for its ability to enhance the antimicrobial efficacy of other sanitation methods for fresh produce. wikipedia.org

Use in Maintaining Sterility in Cell Cultures for Experimental Integrity

The primary role of a preservative in a cell culture setting is to inhibit the growth of bacteria, yeast, and molds that can be inadvertently introduced during experimental manipulations. unclineberger.orgsigmaaldrich.com this compound's combination of diazolidinyl urea, methylparaben, and propylparaben provides a multi-faceted approach to microbial control. ashland.compatsnap.com Diazolidinyl urea acts by releasing formaldehyde, which denatures proteins and disrupts microbial cell membranes. The parabens, methylparaben and propylparaben, function by inhibiting microbial growth through the disruption of cell membrane integrity and interference with essential enzyme activity. This synergistic action makes it effective against both Gram-positive and Gram-negative bacteria, as well as yeast and mold. ashland.com

Research into the application of this compound in biological assays has indicated its potential to preserve cell cultures without adversely affecting cell viability or proliferation rates at appropriate concentrations. This is a critical factor, as the ideal preservative for cell culture applications must be potent against microbial contaminants while remaining non-toxic to the mammalian cells being studied. unclineberger.org Studies have shown that while effectively inhibiting microbial growth, this compound can maintain acceptable levels of cell viability in human fibroblast cultures at recommended concentrations.

The integrity of experimental results is paramount, and microbial contamination is a significant threat. bionique.com The use of an effective preservative system can be a valuable tool in a comprehensive aseptic technique protocol. bionique.comnih.gov However, it is important to note that the introduction of any additional substance into a cell culture system must be carefully evaluated for its potential to interfere with the specific experimental parameters being investigated. For instance, while this compound has been shown to be compatible with many formulations, its activity can be affected by certain non-ionic emulsifiers. makingskincare.com

A study comparing the antimicrobial activity of various preservatives, including this compound, found that at a concentration of 0.1%, it exhibited a broad spectrum of antimicrobial action against test strains of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, Candida albicans, and Aspergillus brasiliensis. nuph.edu.ua This demonstrates its potential utility in preventing contamination by a range of common laboratory contaminants.

The decision to use a preservative like this compound in cell culture requires a careful risk-benefit analysis, weighing the potential for contamination against any possible effects of the preservative on the cells and the experiment itself.

Interactive Data Table: Antimicrobial Efficacy of this compound

MicroorganismTypeFinding
Pseudomonas aeruginosaGram-negative bacteriaShowed significant antimicrobial activity with low Minimum Inhibitory Concentration (MIC) values.
Staphylococcus aureusGram-positive bacteriaDemonstrated significant antimicrobial activity with low MIC values.
Bacillus subtilisGram-positive bacteriaExhibited a high antimicrobial effect at a 0.1% concentration. nuph.edu.ua
Escherichia coliGram-negative bacteriaShowed antimicrobial activity at a 0.1% concentration. nuph.edu.ua
Proteus vulgarisGram-negative bacteriaDisplayed antimicrobial activity at a 0.1% concentration. nuph.edu.ua
Candida albicansYeastHad a high antimicrobial effect at a 0.1% concentration. nuph.edu.ua
Aspergillus brasiliensisMoldShowed a high antimicrobial effect at a 0.1% concentration. nuph.edu.ua

Q & A

Q. What standardized experimental protocols are recommended for evaluating the antimicrobial efficacy of Germaben II in cosmetic formulations?

To assess efficacy, conduct challenge tests per ISO 11930 or USP <51> guidelines. Inoculate the product with standardized microbial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans), incubate under controlled conditions, and quantify microbial viability over 28 days. Efficacy is confirmed if microbial counts decrease by ≥1 log within 7 days and remain stable thereafter .

Q. Which analytical methods are validated for quantifying individual components (e.g., Diazolidinyl Urea, Parabens) in this compound-containing formulations?

Use reverse-phase HPLC with UV detection (e.g., 254 nm for parabens, 220 nm for Diazolidinyl Urea) and a C18 column. Calibrate with reference standards and validate parameters (linearity, LOD/LOQ, recovery rates). For trace analysis, LC-MS/MS provides higher sensitivity .

Q. How should researchers design experiments to assess compatibility of this compound with novel bioactive ingredients (e.g., peptides, plant extracts)?

Perform accelerated stability studies (40°C, 75% RH for 3 months) and monitor pH, viscosity, phase separation, and preservative efficacy. Use FTIR or NMR to detect molecular interactions between this compound and bioactive agents .

Q. What regulatory guidelines define safe concentration limits for this compound in leave-on vs. rinse-off products?

Adhere to Cosmetic Ingredient Review (CIR) guidelines: Diazolidinyl Urea ≤0.5%, Methylparaben ≤0.2%, Propylparaben ≤0.1%. Validate safety via in vitro cytotoxicity assays (e.g., OECD 439) and human repeat insult patch testing .

Advanced Research Questions

Q. How can conflicting data on this compound’s dermal irritancy potential be reconciled in heterogeneous study designs?

Apply meta-analytical frameworks to aggregate data from in vitro (e.g., EpiDerm™ irritation scores) and in vivo studies. Adjust for covariates like formulation pH, exposure duration, and participant demographics. Use Cochrane risk-of-bias tools to weight study quality .

Q. What experimental approaches optimize this compound’s stability in high-temperature or alkaline (pH >8) formulations?

Conduct Arrhenius kinetic modeling to predict degradation rates under stress conditions (50–70°C). Pair with UPLC-MS to identify degradation byproducts (e.g., formaldehyde from Diazolidinyl Urea hydrolysis). Stabilizers like EDTA (0.1%) can chelate metal ions that catalyze decomposition .

Q. How do synergistic interactions between this compound and alternative preservatives (e.g., phenoxyethanol) enhance broad-spectrum activity?

Use fractional inhibitory concentration (FIC) indices to quantify synergy. Combine this compound (0.5%) with phenoxyethanol (0.5%) in a checkerboard assay against mixed microbial inocula. Synergy (FIC ≤0.5) indicates reduced effective concentrations and expanded antimicrobial coverage .

Q. What methodologies quantify long-term microbial adaptation to this compound in continuous exposure models?

Serial passaging of microbes in sub-inhibitory this compound concentrations (e.g., 0.25× MIC) over 30 generations. Monitor MIC shifts via broth microdilution and genomic mutations via whole-genome sequencing. Cross-resistance to other preservatives (e.g., parabens) should be evaluated .

Q. How does this compound influence the rheological properties of surfactant-rich formulations (e.g., shampoos)?

Use rotational rheometry to measure viscosity and yield stress under shear rates (0.1–100 s⁻¹). Compare formulations with/without this compound (1.0%). Correlate data with cryo-SEM imaging to visualize microstructural changes in surfactant micelles .

Q. What computational models predict this compound’s partitioning behavior in biphasic (oil-water) systems?

Apply the Hansen solubility parameters (HSPs) and COSMO-RS simulations to estimate partition coefficients. Validate experimentally via shake-flask assays with octanol-water or silicone oil-water systems, followed by HPLC quantification of phase-separated components .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.